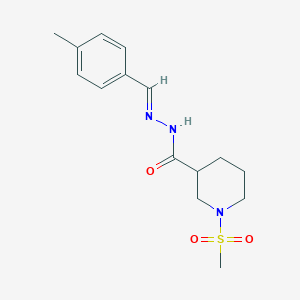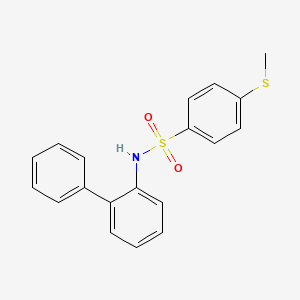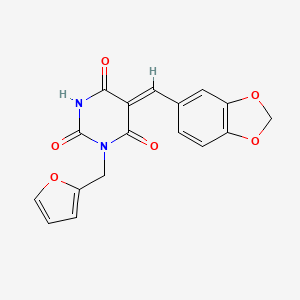![molecular formula C22H32N2O2S B4818607 1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4818607.png)
1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, commonly known as ADSVP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. ADSVP belongs to the class of piperazine derivatives and is known for its unique chemical structure, which makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of ADSVP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ADSVP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ADSVP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. ADSVP has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, ADSVP has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ADSVP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it a reliable compound for use in research. ADSVP also exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, ADSVP has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, ADSVP has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on ADSVP. One area of interest is the development of novel drugs based on the structure of ADSVP. Researchers are exploring the potential of ADSVP derivatives as anticancer, anti-inflammatory, and neuroprotective agents. Another area of interest is the study of the mechanism of action of ADSVP. Researchers are investigating the molecular targets of ADSVP and the signaling pathways involved in its biological activities. Additionally, researchers are exploring the safety and efficacy of ADSVP in humans, which may lead to the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
ADSVP has been extensively studied for its potential applications in the development of novel drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. ADSVP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(1-adamantyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2S/c1-16-3-4-21(9-17(16)2)27(25,26)24-7-5-23(6-8-24)22-13-18-10-19(14-22)12-20(11-18)15-22/h3-4,9,18-20H,5-8,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXMHIBHNUPLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4818532.png)
![N-{2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4818537.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4818550.png)
![N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4818558.png)
![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818565.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4818573.png)

![N,4-bis[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4818585.png)

![4'-amino-6'-[(2,3-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4818601.png)



